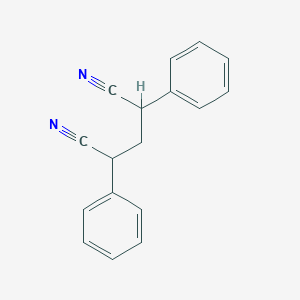

Pentanedinitrile, 2,4-diphenyl-

Descripción

"Pentanedinitrile, 2,4-diphenyl-" is a dinitrile compound featuring a pentane backbone substituted with two phenyl groups at the 2- and 4-positions and nitrile (-C≡N) groups at terminal or adjacent positions. Dinitriles are often used as intermediates in the production of polyamides, corrosion inhibitors, or ligands in coordination chemistry. However, the absence of direct references to this compound in the evidence limits detailed characterization.

Propiedades

Número CAS |

1222-47-5 |

|---|---|

Fórmula molecular |

C17H14N2 |

Peso molecular |

246.31 g/mol |

Nombre IUPAC |

2,4-diphenylpentanedinitrile |

InChI |

InChI=1S/C17H14N2/c18-12-16(14-7-3-1-4-8-14)11-17(13-19)15-9-5-2-6-10-15/h1-10,16-17H,11H2 |

Clave InChI |

BWTDTZJEXARMAO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(CC(C#N)C2=CC=CC=C2)C#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Pentanedinitrile, 2,4-diphenyl- typically involves the reaction of benzyl cyanide with malononitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the cyanide group of benzyl cyanide attacks the methylene carbon of malononitrile, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of Pentanedinitrile, 2,4-diphenyl- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include strong bases such as sodium hydroxide or potassium hydroxide, and solvents like ethanol or methanol.

Análisis De Reacciones Químicas

Types of Reactions

Pentanedinitrile, 2,4-diphenyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile groups to primary amines.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of dicarboxylic acids.

Reduction: Formation of diamines.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Pentanedinitrile, 2,4-diphenyl- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of Pentanedinitrile, 2,4-diphenyl- involves its interaction with molecular targets through its nitrile and phenyl groups. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects.

Comparación Con Compuestos Similares

a. 2-(2,2-Dimethylpropanoyl)-5-Phenylpenta-2,4-Dienenitrile

This nitrile derivative (CAS 1001755-18-5) shares structural similarities with 2,4-diphenylpentanedinitrile, including a conjugated diene system and a phenyl substituent. Key differences include:

- Functional Groups : A single nitrile group vs. dual nitriles in the target compound.

- Molecular Formula: C₁₆H₁₇NO (molar mass 239.31 g/mol) .

- Reactivity : The conjugated diene system may enhance electrophilic addition reactions, whereas dinitriles like 2,4-diphenylpentanedinitrile could exhibit dual nucleophilic reactivity at nitrile sites.

b. 3-Methyl-2,4-Pentanedione

- Functional Groups : Two ketone groups vs. nitriles.

- Molecular Formula : C₆H₁₀O₂ (molar mass 114.14 g/mol) .

- Applications : Diketones are commonly used as chelating agents or precursors in heterocyclic synthesis, contrasting with nitriles’ roles in polymerization or hydrolysis reactions.

Functional Group Comparison: Dinitriles vs. Diisocyanates

Diisocyanates like 4,4′-Methylene Diphenyl Diisocyanate (MDI) and Toluene-2,4-Diisocyanate (TDI) () differ fundamentally in reactivity:

- Functional Groups : Isocyanate (-N=C=O) vs. nitrile (-C≡N).

- Reactivity : Isocyanates react with alcohols to form polyurethanes , whereas dinitriles may undergo hydrolysis to carboxylic acids or serve as crosslinking agents.

- Applications : MDI and TDI dominate polyurethane production , while dinitriles are less prevalent in industrial polymer workflows.

Physicochemical Properties

The table below summarizes key properties of comparable compounds:

Research Findings and Limitations

- Host-Guest Interactions: Phosphines like Diphenyl(4-adamantylphenyl)phosphine (AdTPP) exhibit strong host-guest binding (Kf ~10²) in supercritical CO₂ . While unrelated to nitriles, this highlights the role of substituents (e.g., adamantyl groups) in modulating solubility and reactivity—a factor that could influence 2,4-diphenylpentanedinitrile’s behavior in nonpolar solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.